molecular formula C29H28N4O6S2 B2549026 ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532973-80-1

ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2549026
CAS RN: 532973-80-1
M. Wt: 592.69
InChI Key: NXKVSWSFHOPSQL-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups and a thiophene core. While the specific compound is not directly mentioned in the provided papers, we can infer some information based on related compounds.

Synthesis Analysis

The synthesis of related ethyl thiophene carboxylate derivatives has been reported using a one-step synthesis method. This involves the condensation of ethyl 4-nitrobenzylthioacetate with various 1,2-dicarbonyl compounds in the presence of sodium ethoxide in refluxing ethanol . This method could potentially be adapted for the synthesis of the target compound by choosing appropriate dicarbonyl precursors that would introduce the indole and aminoethyl side chains.

Molecular Structure Analysis

The molecular structure of the compound includes an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a thiophene ring, which is a sulfur-containing five-membered aromatic ring. The presence of a 4-nitrobenzoyl group suggests the compound has electron-withdrawing properties that could affect its reactivity .

Chemical Reactions Analysis

Although the specific chemical reactions of the compound are not detailed in the provided papers, the presence of amino groups suggests that it could participate in reactions typical of amines, such as forming amides or Schiff bases. The nitro group could undergo reduction to an amine, and the thiophene ring could engage in electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially inferred from related structures. For instance, ethyl 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate has been synthesized and its single crystals characterized using IR and 1H-NMR . The compound's reactivity to irradiation was studied, showing changes in color and the formation of radicals upon gamma irradiation, which suggests sensitivity to radiation and potential use in radiation chemistry studies .

Relevant Case Studies

No specific case studies involving the exact compound were provided. However, the study of the irradiation effects on a related ethyl amino thiophene carboxylate could be considered a relevant case study for understanding the behavior of the compound under gamma irradiation, which could have implications for its stability and potential applications in materials science .

Scientific Research Applications

Synthesis and Application in Dye Industry

The compound has been explored for its potential in the synthesis of azo benzo[b]thiophene derivatives, which find applications as disperse dyes. These dyes exhibit good coloration and fastness properties on polyester, making them valuable in the textile industry (Sabnis & Rangnekar, 1989).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates synthesized through a simple procedure demonstrated excellent antibacterial activity. Additionally, certain compounds displayed significant antioxidant potential, indicating their potential in pharmaceutical applications (Raghavendra et al., 2016).

Structural Characterization

A new azo-Schiff base of a related compound was synthesized and characterized through various analytical techniques, including IR, HNMR spectroscopy, and single crystal X-ray diffraction. The study provides insights into the structural aspects and potential applications of such compounds in materials science and chemistry (Menati et al., 2020).

Anticancer Activity

The compound served as a building block for synthesizing new heterocycles, which were evaluated for their anticancer activity against the HCT-116 human cancer cell line. Some synthesized compounds showed potent activity, suggesting their potential in developing anticancer therapies (Abdel-Motaal et al., 2020).

Antibacterial and Antifungal Applications

Novel ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylates and their metal complexes were synthesized and exhibited significant antibacterial and antifungal activity against various pathogenic strains, demonstrating their potential in medicinal chemistry and drug development (Altundas et al., 2010).

properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6S2/c1-2-39-29(36)26-21-7-5-9-23(21)41-28(26)31-25(34)17-40-24-16-32(22-8-4-3-6-20(22)24)15-14-30-27(35)18-10-12-19(13-11-18)33(37)38/h3-4,6,8,10-13,16H,2,5,7,9,14-15,17H2,1H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKVSWSFHOPSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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